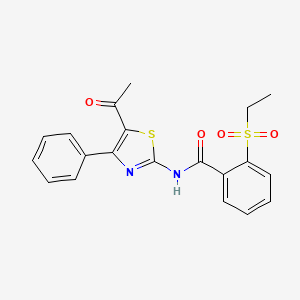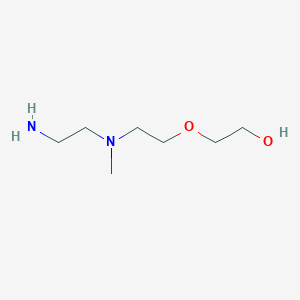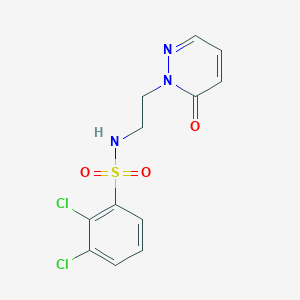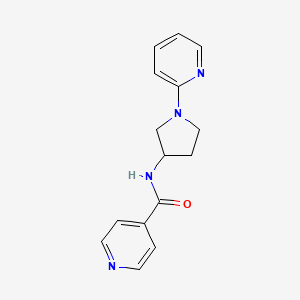
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C15H16ClF2N. It has a molecular weight of 283.75 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride is 1S/C15H15F2N.ClH/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17;/h1-8,13H,9-10,18H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride is a solid at room temperature .Aplicaciones Científicas De Investigación
Organosoluble and Light-Colored Fluorinated Polyimides
Fluorinated bis(ether amine) monomers, including compounds structurally similar to 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride, have been used to synthesize a series of new fluorine-containing polyimides. These polyimides exhibit high solubility in various organic solvents, produce transparent, light-colored, and tough films with good tensile strengths, and demonstrate high thermal stability with glass transition temperatures ranging from 247–300 °C. They are promising for applications requiring materials with specific optical and mechanical properties, including electronics and aerospace industries (Yang, Hsiao, & Wu, 2003).
Synthesis of Soluble Fluoro-Polyimides
Soluble fluoro-polyimides have been synthesized from fluorine-containing aromatic diamines, like 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, reacting with aromatic dianhydrides. These materials show excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for advanced coating applications and electronic devices (Xie et al., 2001).
Advanced Functional Materials for Organic Light-Emitting Diodes (OLEDs)
Compounds featuring a highly twisted tetrahedral conformation, similar in structure to 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride, have been designed and synthesized for use in organic light-emitting diodes (OLEDs). These materials offer excellent solubility and chemical miscibility without the need for solubilizing groups, resulting in high-performance, solution-processable OLEDs (Ye et al., 2010).
Multifunctional Molecular Logic Systems
A novel fluorophore based on the structure of 1,3-bis compounds has been developed as a pH-controlled molecular switch and a protic solvent polarity sensor. Its selective fluorescence quenching by Hg2+ ions enables its use as a multiple-mode molecular logic system, demonstrating potential applications in sensing and computing at the molecular level (Zhang et al., 2008).
Corrosion Inhibition for Carbon Steel
Tertiary amines synthesized from 1,3-di-amino-propan-2-ol, similar in functionality to 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride, have been evaluated for their corrosion inhibition properties on carbon steel. These compounds form a protective layer on the metal surface, acting as anodic inhibitors and offering potential applications in corrosion prevention in various industries (Gao, Liang, & Wang, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
1,3-bis(2-fluorophenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N.ClH/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17;/h1-8,13H,9-10,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVMNQIWNCYEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC2=CC=CC=C2F)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)
![4-({1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2992574.png)

![2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2992580.png)

![4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2992583.png)


![2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2992587.png)